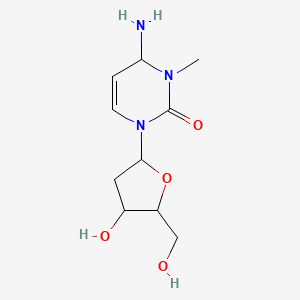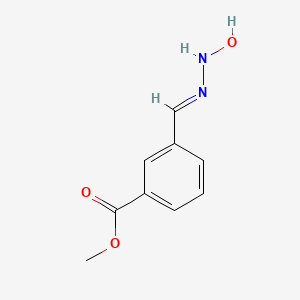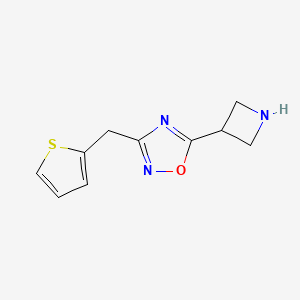![molecular formula C7H12N2O5 B12103279 2-[(2-Acetamido-3-hydroxypropanoyl)amino]acetic acid](/img/structure/B12103279.png)
2-[(2-Acetamido-3-hydroxypropanoyl)amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Acetamido-3-hydroxypropanoyl)amino]acetic acid is a complex organic compound with significant relevance in various scientific fields. This compound is characterized by its unique structure, which includes an acetamido group, a hydroxypropanoyl group, and an aminoacetic acid moiety. Its molecular formula is C7H13N3O5, and it has a molecular weight of 219.20 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Acetamido-3-hydroxypropanoyl)amino]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Acetylation: The initial step involves the acetylation of 3-hydroxypropanoic acid to form 3-acetamido-3-hydroxypropanoic acid.
Amidation: This intermediate is then subjected to amidation with glycine to yield the final product, this compound.
The reaction conditions often require controlled temperatures, typically around 0-5°C for acetylation, and room temperature for amidation. Catalysts such as acetic anhydride and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used to facilitate these reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters to ensure high yield and purity. The use of automated systems for temperature and pH control is crucial to maintain the integrity of the compound throughout the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Acetamido-3-hydroxypropanoyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The acetamido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of base catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2-[(2-Acetamido-3-oxopropanoyl)amino]acetic acid, while reduction can produce 2-[(2-Acetamido-3-hydroxypropanoyl)amino]ethanol.
Applications De Recherche Scientifique
2-[(2-Acetamido-3-hydroxypropanoyl)amino]acetic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in biochemical pathways and its potential as a biomarker.
Medicine: Research explores its therapeutic potential, particularly in drug design and development.
Mécanisme D'action
The mechanism by which 2-[(2-Acetamido-3-hydroxypropanoyl)amino]acetic acid exerts its effects involves interactions with specific molecular targets. These targets include enzymes and receptors involved in metabolic pathways. The compound can modulate enzyme activity, leading to changes in metabolic flux and cellular responses. Detailed studies are required to elucidate the exact pathways and molecular interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(2-Acetamido-3-oxopropanoyl)amino]acetic acid
- 2-[(2-Acetamido-3-hydroxypropanoyl)amino]ethanol
- N-Acetylglycine
Uniqueness
2-[(2-Acetamido-3-hydroxypropanoyl)amino]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique profile of interactions and applications, making it valuable in both research and industrial contexts.
Propriétés
Formule moléculaire |
C7H12N2O5 |
|---|---|
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
2-[(2-acetamido-3-hydroxypropanoyl)amino]acetic acid |
InChI |
InChI=1S/C7H12N2O5/c1-4(11)9-5(3-10)7(14)8-2-6(12)13/h5,10H,2-3H2,1H3,(H,8,14)(H,9,11)(H,12,13) |
Clé InChI |
DZSFFSREGMDONQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(CO)C(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-butyl N-[3-(4-aminopiperidin-1-yl)-3-oxopropyl]carbamate](/img/structure/B12103213.png)
![2-[(2-Acetamido-4-methylsulfanylbutanoyl)amino]pentanedioic acid](/img/structure/B12103214.png)
![2-bromo-3-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-6-phenyl-5H-imidazo[1,2-a]purin-9-one](/img/structure/B12103220.png)






![Benzoic acid, 4-hydroxy-3,5-dimethoxy-, [(2R,3S,4S,4aR,10bS)-2,3,4,4a,6,10b-hexahydro-3,4,8,10-tetrahydroxy-9-methoxy-6-oxopyrano[3,2-c][2]benzopyran-2-yl]methyl ester](/img/structure/B12103252.png)

